molecular formula C10H15F3N4O3S B2882305 N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide CAS No. 1396707-00-8

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide

Cat. No.: B2882305
CAS No.: 1396707-00-8
M. Wt: 328.31
InChI Key: YIECWNFHDVOEPB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide: is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring, a trifluoromethyl group, and an oxadiazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperidine-1-sulfonamide
  • N,N-dimethyl-4-(5-(trifluoromethyl)pyrazin-2-yl)piperidine-1-sulfonamide
  • N,N-dimethyl-4-(5-(trifluoromethyl)thiazol-2-yl)piperidine-1-sulfonamide

Uniqueness

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable molecule for various research applications.

Properties

IUPAC Name

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O3S/c1-16(2)21(18,19)17-5-3-7(4-6-17)8-14-15-9(20-8)10(11,12)13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIECWNFHDVOEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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